Xamoterol

Description

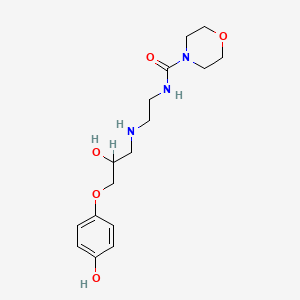

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOSRCHIDYWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045222 | |

| Record name | Xamoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81801-12-9, 73210-73-8 | |

| Record name | Xamoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81801-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xamoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xamoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xamoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XAMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Sympathomimetic and Sympatholytic Duality: An In-depth Technical Guide to the Mechanism of Action of Xamoterol in Cardiac Myocytes

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed understanding of the mechanism of action of xamoterol in cardiac myocytes. This whitepaper delves into the core pharmacology of this compound, a selective β1-adrenergic receptor partial agonist, elucidating its dualistic nature as both a cardiac stimulant and a β-blocker, depending on the level of sympathetic tone. The guide provides a thorough examination of its molecular interactions, downstream signaling cascades, and its ultimate effects on cardiomyocyte contractility.

This compound's unique pharmacological profile, characterized by its significant intrinsic sympathomimetic activity (ISA), allows it to modulate cardiac function in a nuanced manner. At rest or low sympathetic activity, it gently stimulates the heart, while during periods of high sympathetic drive, such as exercise or stress, it competitively antagonizes the effects of endogenous catecholamines like norepinephrine, thereby protecting the heart from excessive stimulation.

This in-depth guide presents a compilation of quantitative data from various key studies, summarized in clear, comparative tables. It also provides detailed methodologies for the pivotal experiments that have been instrumental in characterizing this compound's mechanism of action, including radioligand binding assays, measurement of cyclic AMP (cAMP) accumulation, and assessment of isolated cardiomyocyte contractility. Furthermore, the guide includes meticulously crafted diagrams using the DOT language to visualize the intricate signaling pathways and experimental workflows, offering a clear and concise representation of the complex biological processes involved.

Core Mechanism of Action

This compound is a selective partial agonist at the β1-adrenergic receptors, which are predominantly expressed in cardiac myocytes.[1] Unlike full agonists, such as isoproterenol, which elicit a maximal response upon receptor binding, this compound produces a submaximal response, even at saturating concentrations.[2] This partial agonism is quantified by its intrinsic activity (α), which is approximately 0.5 to 0.65, meaning it can stimulate the β1-adrenergic receptor to about 50-65% of the maximal effect achievable by a full agonist.[1][2]

The binding of this compound to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that leads to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac myocyte function:

-

L-type Calcium Channels: Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cell during the action potential.

-

Phospholamban (PLB): PKA-mediated phosphorylation of PLB relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum, contributing to both increased contractility (due to higher SR Ca2+ load for subsequent release) and faster relaxation.

-

Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which facilitates the dissociation of Ca2+ from troponin C and contributes to faster relaxation.

-

Myosin Binding Protein C (MyBP-C): Phosphorylation of MyBP-C modulates the interaction between actin and myosin, contributing to the overall regulation of cross-bridge cycling and contractility.

The net effect of this signaling cascade is an increase in both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy).

Quantitative Pharmacological Parameters

The following tables summarize the key quantitative data that define the pharmacological profile of this compound in cardiac myocytes.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Selectivity (β2/β1) | Reference |

| This compound | β1-Adrenergic | Feline Ventricular Membranes | --INVALID-LINK---bisoprolol | - | 18-fold vs β2 | [1] |

| This compound | β2-Adrenergic | Feline Ventricular Membranes | [³H]ICI 118,551 | - | - |

Table 2: Intrinsic Activity of this compound in Functional Assays

| Assay | Preparation | Parameter Measured | Comparator | Intrinsic Activity (α) | Reference |

| Heart Rate Response | Rat Heart (in vivo & in vitro) | Heart Rate | Isoproterenol | ~0.65 | |

| Adenylate Cyclase Stimulation | Feline Ventricular Membranes | cAMP Production | (-)-Norepinephrine | 0.1 - 0.2 | |

| Inotropic Effect | Feline Right Ventricular Papillary Muscles | Force of Contraction | (-)-Norepinephrine | 0.5 | |

| Inotropic Effect | Feline Left Atria | Force of Contraction | (-)-Norepinephrine | 0.6 | |

| Chronotropic Effect | Feline Right Atria | Sinoatrial Rate | (-)-Norepinephrine | 0.6 |

Table 3: Hemodynamic Effects of this compound in Humans

| Parameter | Condition | Change | Reference |

| Heart Rate | Rest | Increased (61 ± 3 to 68 ± 3 beats/min) | |

| Systolic Blood Pressure | Rest | Increased (119 ± 3 to 138 ± 5 mm Hg) | |

| Cardiac Output | Rest | Increased (4.8 ± 0.4 to 6.6 ± 0.6 L/min) | |

| Velocity of Circumferential Fibre Shortening | Rest | Increased (1.15 ± 0.06 to 1.50 ± 0.06 circ/s) | |

| Peak Positive dP/dt | Rest and Exercise | Increased by 14% and 23% respectively | |

| Rate of Isovolumic Pressure Decrease | Rest and Exercise | Improved by 12% |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cardiac ventricular tissue from a suitable animal model (e.g., feline) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand is used. For β1-receptors, a selective antagonist radioligand like --INVALID-LINK---bisoprolol is employed. For β2-receptors, [³H]ICI 118,551 is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

The radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Measurement of cAMP Accumulation in Isolated Cardiomyocytes

Objective: To quantify the ability of this compound to stimulate cAMP production in comparison to a full agonist like isoproterenol (determining EC₅₀ and Eₘₐₓ).

Methodology:

-

Isolation of Adult Ventricular Myocytes:

-

Hearts are excised from an appropriate animal model (e.g., adult rat) and retrogradely perfused on a Langendorff apparatus with a Ca²⁺-free buffer to stop contractions.

-

The heart is then perfused with a buffer containing collagenase to digest the extracellular matrix.

-

The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

The cells are then filtered and subjected to a gradual reintroduction of Ca²⁺ to obtain a population of viable, Ca²⁺-tolerant myocytes.

-

-

cAMP Accumulation Assay:

-

Isolated cardiomyocytes are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the breakdown of newly synthesized cAMP.

-

Cells are then stimulated with varying concentrations of this compound or a full agonist (e.g., isoproterenol) for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or more recently, using FRET-based biosensors in live cells.

-

-

Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) are determined from these curves. The intrinsic activity of this compound is calculated as the ratio of its Eₘₐₓ to that of the full agonist.

Assessment of Isolated Cardiomyocyte Contractility

Objective: To measure the effects of this compound on the contractile function of individual cardiac myocytes.

Methodology:

-

Myocyte Preparation and Perfusion: Isolated adult ventricular myocytes are placed in a chamber on the stage of an inverted microscope and continuously superfused with a physiological buffer.

-

Electrical Field Stimulation: The myocytes are stimulated to contract at a regular frequency (e.g., 1 Hz) using platinum electrodes that deliver a brief electrical pulse.

-

Measurement of Cell Shortening:

-

The changes in cell length during contraction and relaxation are recorded using a video-based edge-detection system.

-

This system tracks the movement of the cell edges, providing a high-resolution recording of the shortening and re-lengthening of the myocyte.

-

-

Data Acquisition and Analysis: The following parameters are derived from the cell shortening traces:

-

dL/dt: The maximal rate of shortening (an index of the speed of contraction).

-

Time to Peak Shortening (TTP): The time from the stimulus to the point of maximal contraction.

-

Time to 90% Relaxation: The time from peak shortening to 90% re-lengthening (an index of relaxation speed).

-

-

Experimental Protocol: Baseline contractility is recorded, and then the myocytes are exposed to increasing concentrations of this compound or a full agonist to generate concentration-response curves for the different contractile parameters.

Conclusion

This compound's mechanism of action in cardiac myocytes is a compelling example of selective β1-adrenergic partial agonism. Its ability to provide modest cardiac stimulation at rest while attenuating excessive sympathetic drive during stress offers a unique therapeutic window. The in-depth understanding of its molecular interactions, downstream signaling, and quantifiable effects on cardiomyocyte function, as detailed in this guide, is crucial for the continued exploration of its therapeutic potential and for the development of future cardiovascular drugs with finely tuned pharmacological profiles. The provided experimental protocols serve as a valuable resource for researchers aiming to investigate the intricate details of cardiac myocyte physiology and pharmacology.

References

- 1. This compound activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of this compound and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Xamoterol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Xamoterol, developed by Imperial Chemical Industries (ICI) under the identifier ICI 118,587 and marketed under brand names such as Corwin and Carwin, is a selective β1-adrenoceptor partial agonist.[1][2] It was initially developed for the treatment of mild to moderate heart failure.[3] Its unique mechanism of action, acting as a cardiac stimulant at rest and a beta-blocker during exercise, set it apart from other cardiovascular drugs of its time. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction: The Rationale for a β1-Partial Agonist

The development of this compound was rooted in the understanding of the sympathetic nervous system's role in heart failure. While initially compensatory, prolonged sympathetic activation can become detrimental. The concept behind this compound was to modulate this sympathetic control. As a partial agonist at the β1-adrenoceptor, it was designed to provide modest cardiac stimulation at low levels of sympathetic tone (e.g., at rest) and to act as an antagonist when sympathetic activity is high (e.g., during exercise), thereby protecting the heart from excessive stimulation. This dual action was intended to improve myocardial performance without the adverse effects associated with full β-agonists, such as significant increases in heart rate and myocardial oxygen demand, or the negative inotropic effects of full antagonists.

Synthesis and Physicochemical Properties

This compound, with the chemical name (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide, is a hydrophilic compound. Its synthesis involves a multi-step process, a general outline of which is presented below. A key aspect of its development was creating a molecule with high selectivity for the β1-adrenoceptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (RS)-N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide | |

| Molecular Formula | C16H25N3O5 | |

| Molar Mass | 339.392 g·mol−1 | |

| Predicted log P | -0.31 to -1.11 | |

| CAS Number | 81801-12-9 |

Preclinical Pharmacology

Preclinical studies were crucial in characterizing the pharmacological profile of this compound. These studies established its selectivity and partial agonist activity at the β1-adrenoceptor.

Table 2: Preclinical Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| β1-adrenoceptor affinity (pA2) | 7.4 - 7.8 | In vitro | |

| β2-adrenoceptor affinity (pA2) | 5.2 - 6.2 | In vitro | |

| Intrinsic Sympathomimetic Activity (ISA) | ~50% | - | |

| Sympathomimetic activity in dogs | 43% | Dog |

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (pA2 determination):

The affinity of this compound for β1 and β2-adrenoceptors was determined using radioligand binding assays. These experiments typically involve:

-

Tissue Preparation: Membranes from tissues rich in the target receptors (e.g., rat ventricle for β1) are prepared.

-

Radioligand Incubation: The membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]dihydroalprenolol).

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found in cardiac tissue. As a partial agonist, it stabilizes a receptor conformation that leads to a submaximal activation of the downstream signaling cascade compared to a full agonist like isoprenaline.

Upon binding of this compound to the β1-adrenoceptor, the associated Gs protein is activated. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This cascade results in an increased influx of calcium into the cardiac muscle cells, leading to enhanced myocardial contractility (positive inotropic effect).

The partial agonist nature of this compound means that in the presence of high concentrations of endogenous catecholamines (full agonists) like norepinephrine and epinephrine (e.g., during stress or exercise), it acts as a competitive antagonist, preventing the excessive stimulation of the receptor and thereby reducing heart rate.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects

| Parameter | Intravenous (14 mg) | Oral (50 mg tablet) | Oral (200 mg tablet) | Oral (200 mg solution) | Reference |

| Elimination Half-life (t½) | 7.7 h | 16 h | 16 h | - | |

| Total Body Clearance | 224 ml·min-1 | - | - | - | |

| Volume of Distribution (Vss) | 48 l | - | - | - | |

| Unchanged in Urine | 62% | - | - | - | |

| Absolute Bioavailability | - | 5% | 5% | 5% | |

| Time to Peak Plasma Conc. (Tmax) | - | ~2 h | ~2 h | 1.4 h |

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers:

A typical pharmacokinetic study, like the one referenced for this compound, would involve the following:

-

Subject Recruitment: A cohort of healthy volunteers (in this case, 12 males) is recruited.

-

Study Design: A crossover design is often used, where each subject receives all the different formulations and doses of the drug in a randomized order, with a washout period between each administration.

-

Drug Administration: The drug is administered intravenously and orally in different doses and formulations.

-

Blood and Urine Sampling: Blood and urine samples are collected at predefined time points after drug administration.

-

Bioanalysis: The concentration of the drug in plasma and urine is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like half-life, clearance, volume of distribution, bioavailability, and Tmax using non-compartmental or compartmental analysis.

Clinical Development and Efficacy

This compound underwent several clinical trials to evaluate its efficacy and safety in patients with mild to moderate heart failure.

Table 4: Summary of Key Clinical Trial Results for this compound

| Study | Number of Patients | Treatment Groups | Duration | Key Findings | Reference |

| European 'Corwin' Group | 425 | This compound vs. Placebo | - | Improved exercise capacity, clinical signs, and symptoms. | |

| U.K. This compound Study Group | 240 | This compound vs. Placebo | 3 months | 19% increase in mean exercise duration with this compound vs. 7% with placebo. | |

| European Multicenter Study | >1000 | This compound (200 mg bid), Digoxin (0.125 mg bid), Placebo | 3 months | 37% improvement in exercise capacity with this compound vs. 18% with placebo. | |

| This compound in Severe Heart Failure Study | 516 | This compound (200 mg bid) vs. Placebo | 13 weeks | Increased mortality in the this compound group (9.1% vs. 3.7% in placebo, p=0.02). |

Experimental Protocols

Double-Blind, Randomized, Placebo-Controlled Clinical Trial:

The clinical trials for this compound typically followed a rigorous design:

-

Patient Population: Patients with a confirmed diagnosis of mild to moderate heart failure (e.g., New York Heart Association class II-III) were enrolled.

-

Inclusion/Exclusion Criteria: Specific criteria were established to ensure a homogenous patient population and to minimize risks.

-

Randomization: Patients were randomly assigned to receive either this compound or a placebo.

-

Blinding: Both the patients and the investigators were unaware of the treatment allocation (double-blind) to prevent bias.

-

Treatment Regimen: A fixed dose of this compound (e.g., 200 mg twice daily) or a matching placebo was administered for a specified duration.

-

Efficacy Assessments: The primary and secondary endpoints were measured at baseline and at various time points during the study. These often included exercise tolerance tests (e.g., treadmill or bicycle ergometry), assessment of clinical signs and symptoms, and quality of life questionnaires.

-

Safety Monitoring: Adverse events were systematically recorded and monitored throughout the trial.

-

Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the treatment and placebo groups.

Conclusion: A Promising but Ultimately Limited Therapeutic Agent

This compound represented a novel therapeutic approach for mild to moderate heart failure, demonstrating improvements in exercise capacity and symptoms in this patient population. Its unique partial agonist activity at the β1-adrenoceptor provided a clear pharmacological rationale for its use. However, the results from the study in severe heart failure, which showed an increase in mortality, highlighted the potential risks associated with its use in more advanced stages of the disease. This finding significantly limited its clinical application and underscored the complex pathophysiology of heart failure. Despite its limited commercial success, the story of this compound's discovery and development provides valuable insights into the principles of receptor pharmacology and the challenges of drug development for cardiovascular diseases.

References

Xamoterol's Binding Affinity for Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of xamoterol, a selective β1-adrenergic receptor partial agonist. The following sections detail its binding affinity, the experimental protocols used for its determination, and the signaling pathways it modulates.

Core Concept: Selective Partial Agonism

This compound is recognized for its selective partial agonist activity at the β1-adrenergic receptor.[1] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to full agonists like isoproterenol. This property allows it to act as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity, such as exercise.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for β1 and β2-adrenergic receptors has been quantified in various studies. The data presented below is derived from radioligand binding assays, a standard method for determining receptor-ligand interactions.

| Receptor Subtype | Ligand | Binding Affinity (Kd) | Experimental System | Reference |

| Human β1-Adrenergic Receptor | This compound | 81.28 nM (pKd = 7.09) | Whole-cell [3H]-CGP 12177 displacement assay in CHO-K1 cells stably expressing the human β1-adrenoceptor. | Baker, 2005 |

| Feline Ventricular β1-Adrenoceptor | This compound | 18-fold higher affinity than for β2-adrenoceptors | Radioligand binding assay with --INVALID-LINK---bisoprolol. | Lemoine et al., 1989[2] |

| Human Ventricular β1-Adrenoceptor | This compound | 30-fold higher affinity than for β2-adrenoceptors | Antagonism of (-)-norepinephrine effects. | Lemoine et al., 1989[2] |

Experimental Protocols

The determination of this compound's binding affinity relies on precise experimental methodologies. The following is a detailed description of a typical whole-cell radioligand binding assay, based on the protocol used in the pivotal study by Baker (2005).

Whole-Cell [3H]-CGP 12177 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human β1-adrenergic receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).

-

Competitor Ligand: this compound.

-

Non-specific Binding Control: Propranolol (1–10 µM) or CGP 20712A (1 µM).

-

Culture Medium: Dulbecco's modified Eagle's medium nutrient mix F12 (DMEM/F12) supplemented with 10% fetal calf serum and 2 mM l-glutamine.

-

Assay Buffer: Serum-free DMEM/F12 with 2 mM L-glutamine.

-

Wash Buffer: Phosphate-buffered saline (PBS).

-

96-well view plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: CHO-K1 cells expressing the human β1-adrenoceptor are cultured in DMEM/F12 in a humidified atmosphere at 37°C with 5% CO2.

-

Assay Preparation: On the day of the experiment, the culture medium is removed from the 96-well plates containing the adherent cells.

-

Competition Binding:

-

Varying concentrations of this compound (competitor ligand) are added to the wells.

-

Immediately following, a fixed concentration of [3H]-CGP 12177 (0.3–0.6 nM) is added to each well.

-

For the determination of non-specific binding, a saturating concentration of propranolol or CGP 20712A is added to a set of wells.

-

-

Incubation: The plates are incubated for 1.5 hours at 37°C to allow the binding to reach equilibrium.

-

Washing: The cells are washed twice with 200 μl of PBS to remove unbound radioligand.

-

Scintillation Counting: The amount of bound radioactivity in each well is determined using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The binding of an agonist to the β1-adrenergic receptor initiates a cascade of intracellular events. The partial agonism of this compound can be understood within this signaling framework.

Beta-1 Adrenergic Receptor Signaling Pathway

Caption: Canonical β1-adrenergic receptor signaling cascade.

Upon binding of an agonist, the β1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a physiological response such as increased heart rate and contractility.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

This diagram outlines the key steps involved in determining the binding affinity of a ligand like this compound for its target receptor using a competitive radioligand binding assay.

Mechanism of Partial Agonism

Caption: Conceptual model of full vs. partial agonism.

A full agonist stabilizes a receptor conformation that leads to a maximal downstream signal. In contrast, a partial agonist like this compound induces a different, partially active receptor conformation, resulting in a submaximal cellular response. An antagonist binds to the receptor but does not induce the conformational change necessary for activation, thus producing no signal.

Conclusion

This compound's well-characterized binding affinity for the β1-adrenergic receptor, coupled with its partial agonist nature, underpins its unique pharmacological profile. The methodologies described herein provide a framework for the continued investigation of this and other G-protein coupled receptor ligands, facilitating the development of more targeted and effective therapeutics.

References

- 1. This compound activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Beta-Adrenoceptor Knockout Slows Conduction and Reduces Inducible Arrhythmias in the Mouse Heart | PLOS One [journals.plos.org]

Xamoterol: A Deep Dive into its Function as a Beta-1 Selective Partial Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol is a pharmacologically significant compound classified as a selective beta-1 adrenergic partial agonist. It possesses intrinsic sympathomimetic activity (ISA), allowing it to act as a cardiac stimulant at rest and as a beta-blocker during periods of high sympathetic tone, such as exercise.[1] This dual-action mechanism has been a focal point of research, particularly in the context of mild to moderate heart failure. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, receptor binding affinity, functional activity, and the experimental protocols used to characterize its unique pharmacological profile.

Introduction: The Concept of Partial Agonism at Beta-1 Adrenergic Receptors

Beta-1 adrenergic receptors (β1-AR) are predominantly located in the heart and play a crucial role in regulating cardiac function.[2] Stimulation of these G-protein coupled receptors by endogenous catecholamines like norepinephrine and epinephrine triggers a signaling cascade that increases heart rate, contractility, and cardiac output.

A full agonist binds to and fully activates the receptor, eliciting a maximal physiological response. In contrast, an antagonist binds to the receptor but does not activate it, thereby blocking the effects of agonists. A partial agonist , such as this compound, binds to the receptor and elicits a submaximal response. The level of this response is defined by its intrinsic sympathomimetic activity (ISA) . This compound exhibits an ISA of approximately 43-50%, meaning it produces about half the maximal effect of a full agonist like isoproterenol.[2][3]

This partial agonism is the key to this compound's unique therapeutic profile. In conditions of low sympathetic tone (e.g., at rest), this compound provides a modest level of cardiac stimulation.[3] Conversely, when sympathetic activity is high (e.g., during exercise), this compound competes with the more potent endogenous catecholamines for receptor binding, effectively acting as a beta-blocker and protecting the heart from excessive stimulation.

Molecular Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the β1-AR, which is coupled to a stimulatory G-protein (Gs). This interaction initiates a downstream signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-AR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several intracellular targets, including L-type calcium channels and phospholamban, which ultimately leads to an increased intracellular calcium concentration and enhanced cardiac contractility and heart rate.

References

- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Xamoterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol is a cardioselective β1-adrenergic receptor partial agonist possessing significant intrinsic sympathomimetic activity (ISA). This unique pharmacological profile allows it to modulate cardiac function in a manner dependent on the prevailing sympathetic tone. At rest or in states of low sympathetic activity, this compound exhibits modest agonistic effects, leading to an increase in heart rate and myocardial contractility. Conversely, during exercise or in conditions of high sympathetic drive, it acts as an antagonist, attenuating excessive increases in heart rate. This dual action has positioned this compound as a subject of significant interest in the management of mild to moderate heart failure. This technical guide provides a comprehensive overview of the core pharmacology of this compound's intrinsic sympathomimetic activity, including its receptor binding profile, downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: β1-Adrenergic Receptor Partial Agonism

This compound's primary mechanism of action is its partial agonism at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. Unlike full agonists that elicit a maximal receptor response, or antagonists that block the receptor, a partial agonist produces a submaximal response. The level of this submaximal response is defined as its intrinsic sympathomimetic activity (ISA). This compound possesses an ISA of approximately 43-50%[1].

This partial agonism results in a modulatory effect on the heart:

-

At Rest (Low Sympathetic Tone): this compound provides a low level of β1-receptor stimulation, leading to a modest increase in heart rate and myocardial contractility.

-

During Exercise (High Sympathetic Tone): When endogenous catecholamines like norepinephrine are high, this compound competes for the same β1-receptors. Due to its lower intrinsic activity, it effectively acts as a competitive antagonist, preventing the excessive cardiac stimulation that would be induced by the full agonists.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Selectivity (β2/β1) | Reference |

| β1-Adrenergic | --INVALID-LINK---Bisoprolol | Feline Ventricular Myocardium | - | 18-fold | [2] |

| β2-Adrenergic | [³H]ICI 118,551 | Feline Ventricular Myocardium | - | - | [2] |

| β1-Adrenergic | - | Human Ventricular Membranes | - | 30-fold | [2] |

| β2-Adrenergic | - | Human Ventricular Membranes | - | - | [2] |

Table 2: Intrinsic Activity and Functional Potency

| Parameter | Assay | Tissue/Model | Value | Reference |

| Intrinsic Activity (vs. Isoprenaline) | Force of Contraction | Feline Right Ventricular Papillary Muscles | 0.5 | |

| Intrinsic Activity (vs. Isoprenaline) | Force of Contraction | Feline Left Atria | 0.6 | |

| Intrinsic Activity (vs. Isoprenaline) | Sinoatrial Rate | Feline Right Atria | 0.6 | |

| Intrinsic Activity (vs. Isoprenaline) | Adenylate Cyclase Activation | Feline Ventricular Membranes | 0.1-0.2 | |

| Intrinsic Sympathomimetic Activity | Hemodynamic Studies | Patients with Heart Failure | 43% |

Table 3: Hemodynamic Effects in Patients with Mild to Moderate Heart Failure (Intravenous Administration)

| Parameter | Condition | Change with this compound | p-value | Reference |

| Heart Rate | Rest | ↓ from 78 to 74 beats/min | < 0.05 | |

| Heart Rate | Exercise | ↓ from 115 to 105 beats/min | p = 0.0001 | |

| Cardiac Index | Rest | ↑ from 2.5 to 2.8 L/min/m² | < 0.001 | |

| Cardiac Index | Rest | ↑ by 7% | p = 0.0084 | |

| Pulmonary Capillary Wedge Pressure | Rest | ↓ by 39% | p = 0.0001 | |

| Pulmonary Capillary Wedge Pressure | Exercise | ↓ by 11% | p = 0.0003 | |

| Rate Pressure Product | Exercise | ↓ by 9% | p = 0.0041 |

Signaling Pathways

The binding of this compound to the β1-adrenergic receptor initiates a downstream signaling cascade that ultimately modulates cardiac function.

Caption: this compound-mediated β1-adrenergic receptor signaling cascade.

The activation of Protein Kinase A (PKA) by cyclic AMP (cAMP) leads to the phosphorylation of several key intracellular proteins that regulate cardiac myocyte function:

-

Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to enhanced calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).

-

Troponin I (TnI): PKA-mediated phosphorylation of TnI decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.

-

L-type Calcium Channels: Phosphorylation of these channels increases their open probability, leading to a greater influx of calcium into the cell during depolarization. This increased calcium availability enhances the force of myocardial contraction (inotropy).

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's intrinsic sympathomimetic activity are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors.

Caption: Workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the adrenergic receptors of interest (e.g., feline ventricular myocardium).

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---Bisoprolol for β1 or [³H]ICI 118,551 for β2) and a range of concentrations of unlabeled this compound.

-

Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Use nonlinear regression analysis to fit the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of its agonistic activity.

Caption: Workflow for measuring cAMP accumulation.

Methodology:

-

Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., CHO-K1 cells stably expressing the human β1-AR) in a multi-well plate.

-

Stimulation: Treat the cells with a range of concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). These are typically competitive immunoassays.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect). The intrinsic activity can be calculated by comparing the Eₘₐₓ of this compound to that of a full agonist like isoprenaline.

Langendorff Isolated Heart Perfusion for Ex Vivo Functional Assessment

The Langendorff preparation allows for the study of this compound's effects on the mechanical function of an isolated heart, free from systemic influences.

Caption: Workflow for Langendorff isolated heart perfusion.

Methodology:

-

Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat or guinea pig) and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with oxygenated and warmed (37°C) Krebs-Henseleit buffer.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes may be placed to record an electrocardiogram.

-

Stabilization: The heart is allowed to stabilize for a period to achieve a steady baseline of function.

-

Drug Administration: this compound is added to the perfusion buffer at various concentrations.

-

Data Acquisition: Key parameters of cardiac function are continuously recorded, including heart rate, left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtₘₐₓ, an index of contractility), and the maximum rate of pressure decline (-dP/dtₘₐₓ, an index of relaxation).

-

Data Analysis: The effects of this compound on these parameters are analyzed to determine its inotropic and chronotropic effects.

Conclusion

This compound's intrinsic sympathomimetic activity, arising from its partial agonism at the β1-adrenergic receptor, confers a unique and complex pharmacological profile. Its ability to provide modest cardiac stimulation at rest while preventing excessive stimulation during exercise has been a key area of investigation, particularly in the context of heart failure. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential and limitations of compounds with similar mechanisms of action. A thorough understanding of the interplay between receptor affinity, intrinsic activity, and downstream signaling is crucial for the rational design and development of future cardiovascular therapies.

References

- 1. Effects of this compound on resting and exercise haemodynamics in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Xamoterol's Dichotomous Impact on Myocardial Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol, a selective β1-adrenoceptor partial agonist, presents a unique pharmacological profile with a dual-action mechanism influencing myocardial contractility. This technical guide provides an in-depth analysis of this compound's effects on the heart, summarizing key quantitative data from clinical and preclinical studies. It details the experimental protocols used to evaluate its efficacy and safety, and visualizes the underlying molecular signaling pathways. This document serves as a comprehensive resource for researchers and professionals in cardiovascular drug development, offering insights into the nuanced effects of partial agonism at the β1-adrenergic receptor.

Introduction: The Concept of Partial Agonism in Cardiology

β-adrenergic receptor agonists are a cornerstone in the management of various cardiovascular conditions. While full agonists maximally stimulate the receptor, leading to pronounced increases in heart rate and contractility, they can also be associated with adverse effects such as tachyphylaxis and arrhythmogenesis[1][2]. Partial agonists, such as this compound, offer a more modulated response. These agents bind to and activate β-adrenergic receptors but elicit a submaximal response compared to full agonists[3][4]. This intrinsic sympathomimetic activity (ISA) allows them to act as agonists when sympathetic tone is low and as antagonists when sympathetic activity is high, thereby providing a balanced effect on cardiac function[2].

This compound is a selective partial agonist for the β1-adrenoceptors, which are predominantly located in the heart. This selectivity minimizes off-target effects on β2-adrenoceptors in the periphery. The therapeutic rationale for this compound has been to enhance myocardial contractility and cardiac output at rest without inducing excessive tachycardia or increasing myocardial oxygen demand during exercise.

Mechanism of Action: A Molecular Perspective

This compound's effect on myocardial contractility is initiated by its binding to the β1-adrenergic receptor, a G-protein coupled receptor on the surface of cardiac myocytes. This interaction triggers a cascade of intracellular events that ultimately modulate cardiac function.

The β1-Adrenergic Signaling Pathway

The binding of an agonist to the β1-adrenoceptor activates the associated stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction and relaxation:

-

L-type Calcium Channels: Phosphorylation of these channels increases their permeability to calcium ions, leading to a greater influx of calcium into the cell during an action potential. This enhances the force of myocardial contraction (positive inotropic effect).

-

Phospholamban: When phosphorylated, phospholamban's inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved. This enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to faster myocardial relaxation (lusitropic effect).

The following diagram illustrates the signaling pathway of a full β1-agonist.

Caption: Full β1-Agonist Signaling Pathway.

This compound's Partial Agonist Effect

As a partial agonist, this compound binds to the β1-adrenoceptor and initiates the same signaling cascade, but with a lower intrinsic efficacy than full agonists like norepinephrine. This results in a submaximal production of cAMP and a more moderate increase in myocardial contractility and heart rate.

Crucially, when endogenous catecholamine levels are high (e.g., during exercise or in severe heart failure), this compound competes with these full agonists for receptor binding. By occupying the receptors, it effectively acts as an antagonist, preventing the excessive stimulation that could lead to detrimental effects.

The following diagram illustrates the comparative signaling of a full agonist versus this compound.

Caption: Full vs. Partial Agonist Signaling.

Quantitative Effects on Myocardial Contractility and Hemodynamics

Numerous studies have quantified the effects of this compound on myocardial contractility and overall hemodynamics. The following tables summarize key findings from studies in healthy volunteers and patients with heart failure.

Studies in Healthy Volunteers

| Parameter | Baseline (Placebo) | After this compound (0.025 mg/kg IV) | % Change | Reference |

| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 | +11.5% | |

| Systolic Blood Pressure (mm Hg) | 119 ± 3 | 138 ± 5 | +16.0% | |

| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.61 | +37.5% | |

| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 | +18.2% | |

| Pre-ejection Period (msec) | 100 ± 4 | 76 ± 5 | -24.0% | |

| Velocity of Circumferential Fibre Shortening (circ/s) | 1.15 ± 0.06 | 1.50 ± 0.06 | +30.4% |

Studies in Patients with Heart Failure

| Parameter | Condition | Change with this compound | Reference |

| Peak Positive dP/dt | Ischemic Left Ventricular Dysfunction | +14% | |

| dP/dt normalized to a developed pressure of 40 mm Hg | Ischemic Left Ventricular Dysfunction | +23% | |

| Rate of Isovolumic Pressure Decrease | Ischemic Left Ventricular Dysfunction | +12% | |

| Left Ventricular End-Diastolic Pressure (mm Hg) | Ischemic Left Ventricular Dysfunction | 21.4 ± 8.2 to 15.8 ± 7.7 | |

| Exercise Duration | Mild to Moderate Heart Failure | +19% (vs. +7% with placebo) | |

| Peak Exercise Heart Rate | Mild to Moderate Heart Failure | Significantly reduced vs. placebo | |

| Exercise Capacity | Mild to Moderate Heart Failure | +37% (vs. +18% with placebo) | |

| Exercise Capacity | Mild to Moderate Heart Failure | +33% (vs. +17% with digoxin) | |

| Maximum Exercise Heart Rate | Severe Heart Failure | Reduced | |

| Systolic Blood Pressure at Maximum Exercise | Severe Heart Failure | Reduced |

Experimental Protocols

The evaluation of this compound's effects on myocardial contractility has involved a range of experimental designs, from in vitro studies to large-scale clinical trials.

In Vitro Studies

-

Preparation: Electrically driven human papillary muscle strips obtained from failing human hearts during mitral valve replacement or heart transplantation.

-

Intervention: Exposure to varying concentrations of this compound (0.0001-100 µmol/L).

-

Measurements: Changes in isometric force of contraction.

-

Key Finding: In failing human myocardium, this compound produced negative inotropic effects, suggesting a predominant antagonist activity in this specific context.

Studies in Healthy Volunteers

-

Design: Single-blind, placebo-controlled study with three single intravenous doses of this compound (0.025, 0.05, and 0.1 mg/kg).

-

Participants: Six healthy volunteers.

-

Measurements: Heart rate, blood pressure, M-mode echocardiography, systolic time intervals, and 24-hour Holter monitoring.

Clinical Trials in Patients with Heart Failure

-

Design: Multicenter, double-blind, randomized, parallel-group study comparing this compound (200 mg twice daily) with placebo for 3 months.

-

Participants: 240 patients with mild to moderate heart failure.

-

Assessments: Progressive treadmill exercise testing, and subjective symptom scores (e.g., visual analogue scale for breathlessness).

-

Design: Double-blind, between-group comparison of this compound (200 mg twice daily) and placebo for 13 weeks.

-

Participants: 516 patients with New York Heart Association (NYHA) class III and IV heart failure, already receiving diuretics and ACE inhibitors.

-

Endpoints: Exercise duration, clinical signs of heart failure, and mortality.

-

Key Finding: While there was some improvement in breathlessness, this compound did not improve exercise duration and was associated with a significant increase in mortality in this patient population.

The following diagram outlines a typical experimental workflow for a clinical trial of this compound.

References

- 1. Beta, partial agonists to treat heart failure: effects of this compound upon cardiac function and clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and chronic hemodynamic effects of this compound in mild to moderate congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Xamoterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol is a selective β1-adrenoceptor partial agonist with intrinsic sympathomimetic activity (ISA).[1] This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its interaction with the β1-adrenergic receptor, its impact on downstream signaling pathways, and the experimental methodologies used to characterize these properties. The information presented is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its effects by binding to and partially activating the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue. As a partial agonist, this compound's efficacy is lower than that of a full agonist like isoproterenol.[2][3] Its intrinsic sympathomimetic activity is approximately 65% of that of isoproterenol in functional studies of heart rate.[2] In studies on feline myocardium, its intrinsic activity relative to norepinephrine was found to be 0.5 for inotropic effects and between 0.1 and 0.2 for adenylyl cyclase activation.[1]

This dual characteristic allows this compound to act as an agonist when sympathetic tone is low (at rest) and as a functional antagonist when sympathetic tone is high (during exercise), by competing with endogenous catecholamines for receptor binding.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the β1-adrenergic receptor and its functional consequences.

| Parameter | Value | Species/System | Radioligand | Reference |

| pKd | 7.09 | Human | [3H]-CGP12177 | |

| Kd | 81.28 nM | Human | [3H]-CGP12177 |

Table 1: Receptor Binding Affinity of this compound for the Human β1-Adrenergic Receptor.

| Parameter | Value | Relative to | Tissue/System | Measurement | Reference |

| Intrinsic Activity | ~0.65 | Isoproterenol | Rat Heart (in vivo/in vitro) | Heart Rate | |

| Intrinsic Activity | 0.5 | (-)-Norepinephrine | Feline Right Ventricular Papillary Muscles | Force of Contraction | |

| Intrinsic Activity | 0.6 | (-)-Norepinephrine | Feline Left Atria | Force of Contraction | |

| Intrinsic Activity | 0.6 | (-)-Norepinephrine | Feline Right Atria | Sinoatrial Rate | |

| Intrinsic Activity | 0.1 - 0.2 | (-)-Norepinephrine | Feline Ventricular Membranes | Adenylyl Cyclase Activity |

Table 2: Intrinsic Activity of this compound at the β1-Adrenergic Receptor.

Signaling Pathways

Upon binding to the β1-adrenergic receptor, this compound initiates a signaling cascade primarily through the Gs alpha subunit of the heterotrimeric G-protein.

The interaction between this compound and the β1-adrenergic receptor can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the β1-adrenergic receptor.

-

Reaction Mixture: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β1-adrenergic signaling pathway.

Methodology:

-

Membrane Preparation: Membranes containing β1-adrenergic receptors are prepared as described above.

-

Reaction Mixture: Membranes are incubated in a buffer containing ATP, MgCl2, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of [α-32P]ATP and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and unlabeled cAMP).

-

cAMP Separation: [32P]cAMP is separated from unreacted [α-32P]ATP and other nucleotides, typically by sequential column chromatography over Dowex and alumina.

-

Quantification: The amount of [32P]cAMP is determined by scintillation counting.

-

Data Analysis: The adenylyl cyclase activity (pmol of cAMP produced per mg of protein per minute) is calculated. A concentration-response curve is generated to determine the EC50 and Emax of this compound.

GTPγS Binding Assay

This functional assay measures the activation of Gs proteins by the this compound-bound β1-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a suitable cell line expressing the β1-adrenergic receptor and Gs proteins.

-

Reaction Mixture: Membranes are incubated in a buffer containing GDP, MgCl2, and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by the addition of [35S]GTPγS and incubated at 30°C.

-

Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the Gαs subunit is quantified by scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to generate a concentration-response curve, from which the EC50 and Emax can be determined.

β-Arrestin Recruitment Assay (BRET)

This assay is used to monitor the interaction between the activated β1-adrenergic receptor and β-arrestin in living cells.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for the β1-adrenergic receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell Plating: Transfected cells are plated in a white, clear-bottom multi-well plate.

-

Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.

-

BRET Measurement: Immediately after adding the Rluc substrate (e.g., coelenterazine h), the light emissions at the donor and acceptor wavelengths are measured using a microplate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A concentration-response curve is generated by plotting the BRET ratio against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound's molecular pharmacology is characterized by its selective partial agonism at the β1-adrenergic receptor. This property results in a modulation of cardiac function, providing a therapeutic window for the treatment of certain cardiovascular conditions. The quantitative data and experimental protocols presented in this guide offer a detailed framework for understanding and further investigating the intricate molecular interactions of this compound.

References

- 1. This compound activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of this compound and isoprenaline on rat cardiac beta-adrenoceptors: studies of function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on the reversible cycling of cardiac beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Xamoterol Administration in Canine Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of xamoterol, a β1-adrenoceptor partial agonist, in canine models of heart failure. The included protocols are synthesized from published research to guide the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound acts as a selective partial agonist of the β1-adrenergic receptor, exhibiting approximately 50% intrinsic sympathomimetic activity (ISA).[1] This dual action allows it to provide cardiac stimulation at rest while functioning as a β-blocker during periods of high sympathetic activity, such as exercise.[1] In heart failure, this compound has been shown to improve both systolic and diastolic function.[2][3] Its mechanism involves modulating the sympathetic control of the heart without significant action on β2-adrenoceptors.[4] These characteristics make it a molecule of interest for investigating therapeutic strategies in heart failure.

Canine models of heart failure are crucial for preclinical evaluation of cardiovascular drugs. These models effectively mimic the hemodynamic and neurohormonal changes observed in human heart failure. The protocols detailed below are primarily based on acute heart failure models induced by myocardial ischemia and reperfusion.

Mechanism of Action: β1-Adrenergic Receptor Signaling

This compound exerts its effects by binding to β1-adrenoceptors on cardiac myocytes. As a partial agonist, it provides a submaximal response compared to full agonists like norepinephrine. This binding activates a G-protein-coupled receptor cascade, leading to the stimulation of adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased myocardial contractility and improved diastolic relaxation.

Experimental Protocols

The following protocols are synthesized from studies utilizing canine models of acute heart failure induced by coronary artery occlusion.

Animal Model: Acute Myocardial Ischemia-Reperfusion

This model is designed to induce acute left ventricular dysfunction, mimicking aspects of heart failure.

Materials:

-

Adult mongrel dogs of either sex.

-

Anesthesia: Sodium pentobarbital (or similar general anesthetic).

-

Ventilator for mechanical respiration.

-

Surgical instruments for thoracotomy.

-

Suture for coronary artery ligation.

-

ECG and blood pressure monitoring equipment.

-

Instrumentation for measuring left ventricular pressure (LVP) and dp/dt.

-

Sonimicrometry crystals or other methods for measuring regional myocardial function (e.g., systolic wall thickening).

Procedure:

-

Anesthetize the dog and initiate mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) or left circumflex (LCX) coronary artery.

-

Place a ligature around the artery for occlusion.

-

Allow for a stabilization period to obtain baseline hemodynamic measurements.

-

Induce myocardial ischemia by occluding the coronary artery for a specified duration (e.g., 15-90 minutes).

-

Reperfuse the myocardium by releasing the ligature.

-

Confirm the development of myocardial dysfunction (e.g., regional dyskinesia, decreased systolic wall thickening).

This compound Administration

Formulation:

-

This compound for intravenous (i.v.) administration.

-

Vehicle control (e.g., saline).

Dosing Regimen:

-

For improving myocardial function post-reperfusion: A single i.v. bolus of 100 µg/kg (0.1 mg/kg) administered 10 minutes into the reperfusion period has been shown to be effective.

-

For effects on myocardial pH during ischemia: Doses of 30 µg/kg and 70 µg/kg i.v. have been demonstrated to increase ischemic myocardial pH, with 30 µg/kg showing a greater effect. A higher dose of 200 µg/kg (0.2 mg/kg) did not show the same benefit and could increase heart rate and contractility in non-ischemic hearts.

-

For hemodynamic studies at rest and during exercise: Doses of 0.2 mg/kg and 1 mg/kg i.v. have been used to evaluate dose-dependent effects on inotropy and chronotropy.

Procedure:

-

Following the induction of heart failure and a brief stabilization/observation period post-reperfusion, administer the selected dose of this compound or placebo intravenously.

-

Continuously monitor hemodynamic parameters for the duration of the experiment (e.g., up to 8 hours).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies on this compound in canine models.

Table 1: Hemodynamic Effects of this compound in a Canine Reperfusion Model

| Parameter | Time Point | Control Group (Saline) | This compound Group (100 µg/kg i.v.) |

| Mean Systolic Wall Thickening Velocity (mm/s) | 10 min Reperfusion | 3.14 ± 3.30 | 1.47 ± 2.34 |

| 30 min Reperfusion | 2.96 ± 3.74 | 7.13 ± 3.55 | |

| 1 hr Reperfusion | 4.03 ± 3.00 | 7.64 ± 2.48 | |

| 8 hr Reperfusion | 6.87 ± 4.00 | 7.97 ± 4.23 | |

| *Data presented as mean ± SD. P < 0.05 compared to control. |

Table 2: Effect of this compound on Ischemic Myocardial pH

| Parameter | Condition | Pre-Occlusion | Post-Occlusion (Pre-Xamoterol) | Post-Xamoterol |

| Myocardial pH | Partial LAD Occlusion | 7.52 - 7.63 | 6.80 - 6.85 | Increased with 30 µg/kg and 70 µg/kg |

| No increase with 200 µg/kg |

Table 3: Dose-Dependent Hemodynamic Effects of this compound at Rest in Chronically Instrumented Dogs

| Parameter | This compound Dose (i.v.) | Outcome |

| Inotropic Effect | 0.2 mg/kg | Positive inotropic effect observed |

| Chronotropic Effect | 1 mg/kg | Marked chronotropic effect observed |

| Cardiac Output | 0.2 mg/kg and 1 mg/kg | Dose-dependent increase |

| Left Ventricular Power | 0.2 mg/kg and 1 mg/kg | Dose-dependent increase |

| Mean Left Atrial Pressure | 0.2 mg/kg and 1 mg/kg | Decreased |

| Total Peripheral Resistance | 0.2 mg/kg and 1 mg/kg | Decreased |

Summary and Conclusions

The administration of this compound in canine models of acute heart failure has demonstrated positive effects on myocardial function. Specifically, it can recruit an inotropic reserve in stunned, reperfused myocardium without compromising long-term functional recovery. Furthermore, lower doses of this compound may have a protective effect by improving myocardial pH in ischemic tissue. The drug exhibits dose-dependent positive inotropic and chronotropic effects.

These protocols and data provide a foundation for further investigation into the therapeutic potential of β1-adrenoceptor partial agonists in the context of heart failure. Researchers should carefully consider the specific aspects of heart failure they aim to model (e.g., acute vs. chronic, ischemic vs. non-ischemic) when designing their studies and selecting appropriate doses and endpoints.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Determining Xamoterol Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for biochemical assays to characterize the activity of Xamoterol, a selective β1-adrenoceptor partial agonist. The included methodologies cover receptor binding affinity, functional potency and efficacy, and antagonist activity determination.

Introduction

This compound is a cardioselective β1-adrenoceptor partial agonist.[1][2][3] Its unique pharmacological profile allows it to act as an agonist when sympathetic activity is low and as an antagonist when sympathetic activity is high.[1] This dual activity makes it a subject of interest in cardiovascular research. Accurate and reproducible biochemical assays are crucial for characterizing the activity of this compound and similar compounds. This document outlines key in vitro assays for determining its binding affinity and functional response at the β1-adrenoceptor.

Key Biochemical Assays